molecular formula C11H18N2O B2683581 2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclohexan-1-ol CAS No. 369397-22-8

2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclohexan-1-ol

Cat. No.: B2683581
CAS No.: 369397-22-8
M. Wt: 194.278
InChI Key: OWAYVRYGLBZVMI-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-ol is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, attached to a cyclohexanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclohexan-1-ol typically involves the reaction of 3,5-dimethylpyrazole with cyclohexanone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include hydrazine, acetylacetone, and various catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

2-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A precursor in the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclohexan-1-ol.

    2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid: Another compound featuring the 3,5-dimethylpyrazole moiety.

    (3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile: Used as an intermediate in organic synthesis.

Uniqueness

This compound is unique due to its combination of a cyclohexanol moiety with a substituted pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-8-7-9(2)13(12-8)10-5-3-4-6-11(10)14/h7,10-11,14H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAYVRYGLBZVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CCCCC2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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